
2,5-dimethoxy-2,5-dimethylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-2,5-dimethylfuran is an organic compound with the molecular formula C8H14O3 It is a derivative of furan, characterized by the presence of two methoxy groups and two methyl groups attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-dimethoxy-2,5-dimethylfuran can be synthesized through the electrolysis of furan in methanol. The process involves the following steps:
Preparation of Electrolyte Solution: Dissolve ammonium bromide in methanol.
Electrolysis: Add furan to the electrolyte solution and cool the mixture to 0°C.
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade electrolytic cells and precise control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dimethoxy-2,5-dimethylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-2,5-dimethylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a precursor for other industrially important compounds
Wirkmechanismus
The mechanism of action of 2,5-dimethoxy-2,5-dimethylfuran involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through interactions with enzymes, receptors, and other cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethoxy-2,5-dihydrofuran
- 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
- 2,5-Dimethoxyfuran
Uniqueness
2,5-dimethoxy-2,5-dimethylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
18091-25-3 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2,5-dimethoxy-2,5-dimethylfuran |
InChI |
InChI=1S/C8H14O3/c1-7(9-3)5-6-8(2,10-4)11-7/h5-6H,1-4H3 |
InChI-Schlüssel |
MYPFDGJQUXKSFK-UHFFFAOYSA-N |
SMILES |
CC1(C=CC(O1)(C)OC)OC |
Kanonische SMILES |
CC1(C=CC(O1)(C)OC)OC |
Key on ui other cas no. |
18091-25-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



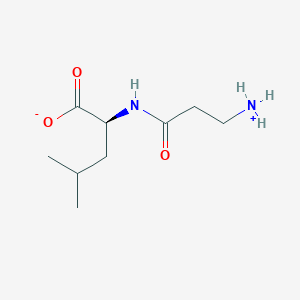
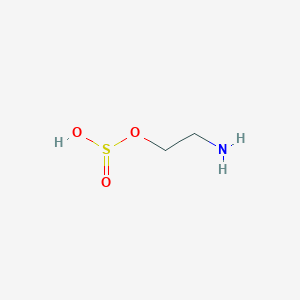

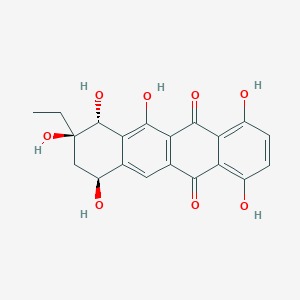
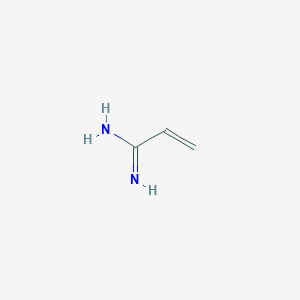
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
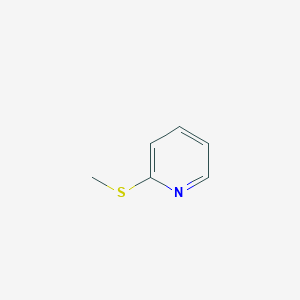
![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)





